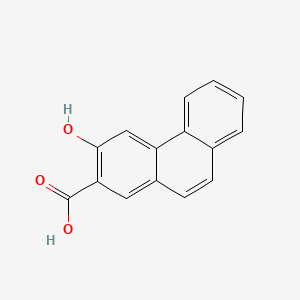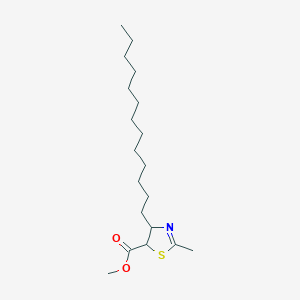
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
The synthesis of thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, can be achieved through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, using catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
Thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, antifungal, antiviral, and anticancer properties . In chemistry, they serve as building blocks for the synthesis of more complex molecules. In biology, they are studied for their potential as enzyme inhibitors and receptor modulators . Additionally, in the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate enzyme activity by binding to the active sites or allosteric sites of enzymes, thereby inhibiting or activating their function . They can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses . The specific molecular targets and pathways involved depend on the structure of the thiazole derivative and its functional groups .
Comparison with Similar Compounds
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, and tiazofurin . While all these compounds share the thiazole ring structure, their biological activities and applications vary. For instance, sulfathiazole is primarily used as an antimicrobial agent, ritonavir as an antiretroviral drug, and tiazofurin as an anticancer agent . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
111930-94-0 |
|---|---|
Molecular Formula |
C19H35NO2S |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H35NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-18(19(21)22-3)23-16(2)20-17/h17-18H,4-15H2,1-3H3 |
InChI Key |
BRUHUJQOYHLHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1C(SC(=N1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


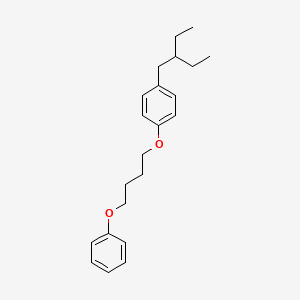
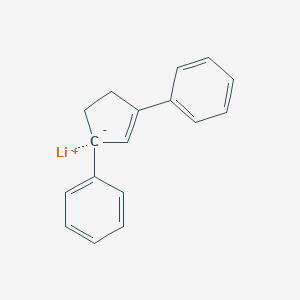
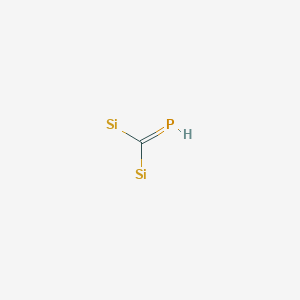
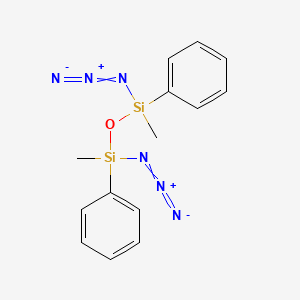
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
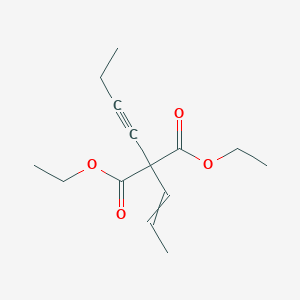
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
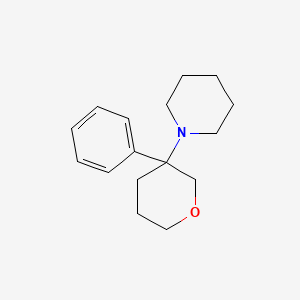
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)

![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
